

FPT gene and protein sequence analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FPT*

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An In-depth Technical Guide to the Analysis of the *Arabidopsis thaliana* Flavonol-phenylacyltransferase (**FPT**) Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of plant secondary metabolites that play a crucial role in various physiological processes, including protection against ultraviolet (UV) radiation. In *Arabidopsis thaliana*, a specific class of phenylacylated-flavonols, known as saiginols, have been identified as potent UV-B protectants. The biosynthesis of these compounds is catalyzed by the enzyme Flavonol-phenylacyltransferase (**FPT**). This technical guide provides a comprehensive overview of the **FPT** gene and protein, with a focus on its sequence analysis, the signaling pathway it is involved in, and detailed experimental protocols for its study. This information is particularly relevant for researchers in plant biology, natural product chemistry, and those interested in the discovery of novel UV-protective compounds.

Gene and Protein Overview

The key gene responsible for saiginol biosynthesis in *Arabidopsis thaliana* is Flavonol-phenylacyltransferase 2 (**FPT2**). Investigation of different *Arabidopsis* accessions has revealed that the presence and expression of **FPT2** are correlated with the ability to produce saiginols and exhibit enhanced UV-B tolerance.^{[1][2][3]} The **FPT2** protein is an acyltransferase that catalyzes the transfer of a phenylacyl group to a flavonol glycoside substrate.

Data Presentation

Quantitative analysis of **FPT2** gene expression and saiginol accumulation is crucial for understanding its function. Below are representative tables summarizing typical quantitative data obtained from studies on **FPT2**.

Table 1: Relative Abundance of Saiginols in Arabidopsis thaliana Accessions

This table illustrates the variation in the accumulation of different saiginol compounds in floral tissues of saiginol-producing (e.g., C24) versus non-producing (e.g., Col-0) Arabidopsis accessions, as determined by Liquid Chromatography-Mass Spectrometry (LC/MS). Data is represented as relative peak area.

Compound	Accession: Col-0 (Non-producer)	Accession: C24 (Producer)
Saiginol A	Not Detected	+++
Saiginol B	Not Detected	++
Saiginol C	Not Detected	++
Saiginol G	Not Detected	+
Saiginol I	Not Detected	+++
Saiginol J	Not Detected	+

'+' indicates relative abundance.

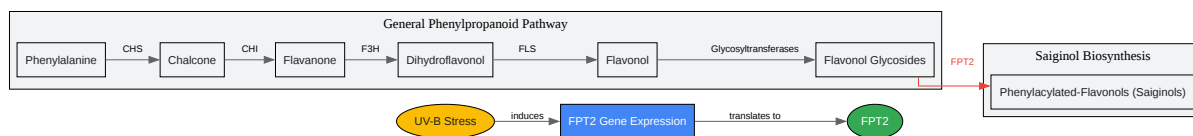
Table 2: Relative Expression of FPT2 Gene Under UV-B Stress

This table shows the change in **FPT2** transcript levels in response to UV-B radiation in a saiginol-producing Arabidopsis accession, as measured by quantitative Real-Time PCR (qRT-PCR).

Treatment	Relative FPT2 Expression (Fold Change)
Control (No UV-B)	1.0
UV-B Exposure (6 hours)	5.2
UV-B Exposure (12 hours)	8.7

Signaling Pathway

FPT2 is an enzyme in a branch of the flavonoid biosynthesis pathway, which itself is part of the broader phenylpropanoid pathway. The pathway starts with the general phenylpropanoid pathway leading to the formation of flavonol glycosides. **FPT2** then acts on these substrates to produce phenylacylated-flavonols (saiginols).



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Caption: Saiginol biosynthesis pathway involving **FPT2**.

Experimental Protocols

Metabolite Extraction and LC/MS Analysis of Flavonols

This protocol is for the extraction and analysis of flavonols, including saiginols, from *Arabidopsis thaliana* tissues.^{[4][5][6][7]}

Materials:

- Plant tissue (e.g., floral buds)

- Liquid nitrogen
- 2 mL microcentrifuge tubes
- Zirconia or metal beads
- Mixer mill
- Extraction buffer (e.g., 80% methanol)
- Centrifuge (refrigerated)
- LC/MS system

Procedure:

- Harvest approximately 50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Place the frozen tissue in a 2 mL microcentrifuge tube containing a zirconia or metal bead.
- Grind the tissue to a fine powder using a mixer mill for 2 minutes at 25 Hz.
- Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol) to the powdered tissue.
- Homogenize the sample in the mixer mill for 4 minutes at 25 Hz.
- Centrifuge the extract at 20,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Repeat the centrifugation step to remove any remaining debris.
- Transfer the final supernatant to an LC/MS vial for analysis.
- Analyze the sample using an LC/MS system equipped with a C18 column, with a gradient of water and acetonitrile, both containing a small percentage of formic acid, as the mobile phase.

Generation of Transgenic *Arabidopsis thaliana* Overexpressing **FPT2**

This protocol describes the generation of transgenic *Arabidopsis* plants using the floral dip method with *Agrobacterium tumefaciens*.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- *Arabidopsis thaliana* plants at the flowering stage
- *Agrobacterium tumefaciens* strain carrying a binary vector with the **FPT2** gene under a strong constitutive promoter (e.g., CaMV 35S)
- LB medium with appropriate antibiotics
- 5% sucrose solution
- Silwet L-77
- Beakers
- Plastic dome or cover
- Selection plates (e.g., MS medium with kanamycin)

Procedure:

- Grow *Arabidopsis thaliana* plants until they are flowering. If necessary, clip the primary bolts to encourage the growth of secondary inflorescences.
- Inoculate a liquid culture of LB medium containing the appropriate antibiotics with the *Agrobacterium* strain and grow overnight at 28°C.
- Centrifuge the *Agrobacterium* culture and resuspend the pellet in a 5% sucrose solution to an OD600 of approximately 0.8.
- Add Silwet L-77 to the *Agrobacterium* suspension to a final concentration of 0.05% and mix well.

- Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for a few seconds.
- Place the treated plants under a plastic dome for 16-24 hours to maintain high humidity.
- Grow the plants under normal conditions until the seeds are mature.
- Harvest the seeds and screen for transformants by plating on selection plates containing the appropriate antibiotic (e.g., kanamycin).
- Transfer resistant seedlings to soil and allow them to grow. Confirm the presence and expression of the transgene using PCR and qRT-PCR.

Quantitative Real-Time PCR (qRT-PCR) for FPT2 Gene Expression

This protocol outlines the steps for quantifying the expression level of the **FPT2** gene.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

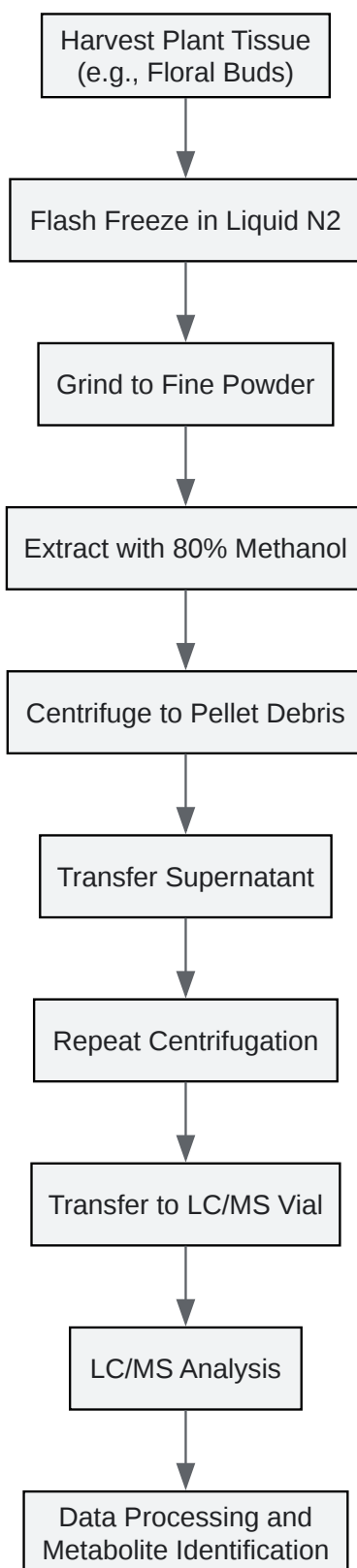
- Plant tissue
- Liquid nitrogen
- RNA extraction kit
- DNase I
- cDNA synthesis kit
- qRT-PCR master mix (e.g., SYBR Green)
- Gene-specific primers for **FPT2** and a reference gene (e.g., ACTIN2)
- qRT-PCR instrument

Procedure:

- Harvest plant tissue and immediately freeze in liquid nitrogen.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
- Set up the qRT-PCR reactions in a 96-well plate, including reactions for the target gene (**FPT2**), a reference gene, no-template controls, and no-reverse-transcriptase controls.
- Each reaction should contain the qRT-PCR master mix, forward and reverse primers, and cDNA template.
- Perform the qRT-PCR in a real-time PCR instrument with appropriate cycling conditions.
- Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative expression of **FPT2** normalized to the reference gene.

Experimental Workflows

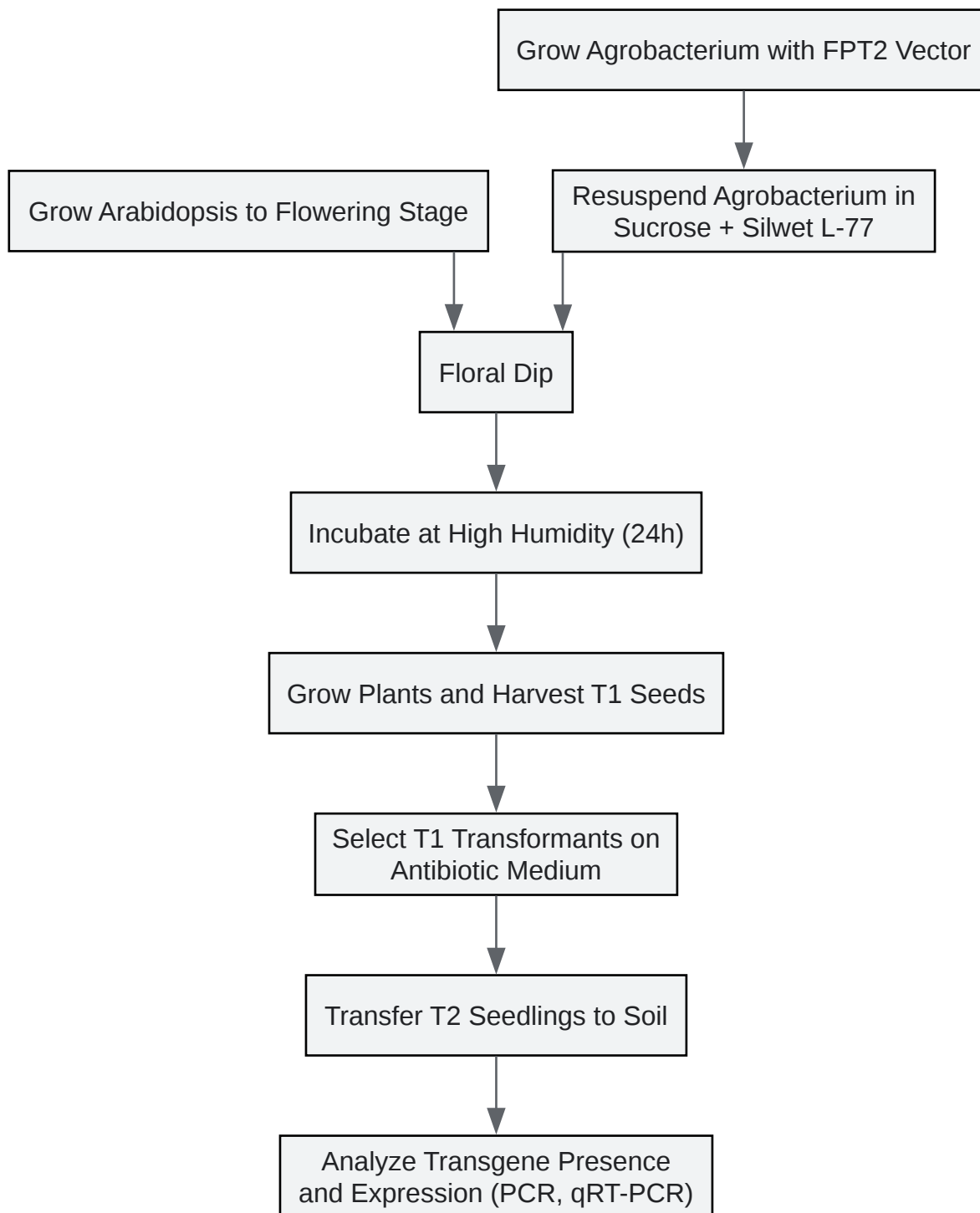
Metabolomics Workflow



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Caption: Workflow for metabolomic analysis of flavonoids.

Transgenic Plant Generation Workflow



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Caption: Workflow for generating **FPT2**-overexpressing plants.

Conclusion

The study of the **FPT2** gene and its protein product provides valuable insights into the mechanisms of plant adaptation to environmental stressors like UV-B radiation. The protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the function of this and other related genes. Further research in this area could lead to the development of novel, natural UV-protecting agents for various applications, including agriculture and human health. The methodologies described herein are foundational for such future discoveries.

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- To cite this document: BenchChem. [FPT gene and protein sequence analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376439#fpt-gene-and-protein-sequence-analysis>]

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